molecular formula C15H18F3NO7S B1458241 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate CAS No. 225517-17-9

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate

Cat. No.: B1458241
CAS No.: 225517-17-9
M. Wt: 413.4 g/mol
InChI Key: RCWXVVSPWNKHBK-NSHDSACASA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate is a useful research compound. Its molecular formula is C15H18F3NO7S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate, with a molecular formula of C₁₅H₁₈F₃NO₇S and a molecular weight of approximately 413.36 g/mol, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a trifluoromethanesulfonyl moiety, which may influence its pharmacological properties.

  • Molecular Formula : C₁₅H₁₈F₃NO₇S
  • Molecular Weight : 413.36 g/mol
  • CAS Number : 225517-17-9
  • Purity : ≥ 95%
  • Appearance : Pale yellow solid
PropertyValue
Molecular FormulaC₁₅H₁₈F₃NO₇S
Molecular Weight413.36 g/mol
CAS Number225517-17-9
Purity≥ 95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethanesulfonyl group is known for enhancing the reactivity of compounds, potentially leading to increased inhibition of specific enzymes or receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that similar compounds with sulfonyl groups exhibit antimicrobial properties. For instance, compounds targeting bacterial virulence factors have shown promise in reducing pathogenicity without relying solely on traditional antibiotic mechanisms. This compound's structural analogs have been evaluated for their effectiveness against Gram-negative bacteria, particularly focusing on their ability to inhibit the Type III secretion system (T3SS), a critical virulence factor in pathogens such as E. coli and Salmonella spp. .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. The presence of the tert-butoxycarbonyl group may influence the compound's solubility and bioavailability, enhancing its therapeutic potential in inflammatory conditions .

Case Studies

  • Inhibition of Type III Secretion System
    • In a study evaluating the effects of various sulfonyl-containing compounds on the T3SS, this compound was tested at varying concentrations. Results indicated significant inhibition at concentrations above 50 µM, suggesting potential utility as an antimicrobial agent against certain bacterial infections .
  • Cytotoxicity Assessment
    • A cytotoxicity assay was performed to assess the safety profile of this compound in mammalian cell lines. Preliminary results indicated low cytotoxicity at therapeutic concentrations, supporting further investigation into its use as a therapeutic agent .

Pharmacological Studies

Research has shown that compounds similar to this compound can modulate various biological pathways:

  • Caspase Activation : Some analogs have been shown to activate caspases involved in apoptosis, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound's structure suggests it may inhibit enzymes like COX and LOX, which are implicated in inflammatory processes .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO7S/c1-14(2,3)25-13(21)19-11(12(20)24-4)9-5-7-10(8-6-9)26-27(22,23)15(16,17)18/h5-8,11H,1-4H3,(H,19,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWXVVSPWNKHBK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.